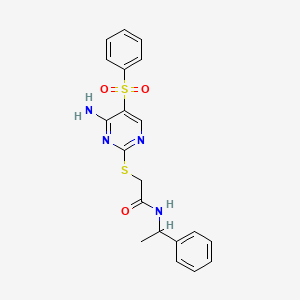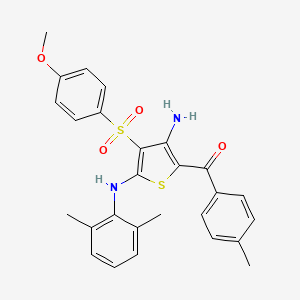
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group, a phenylsulfonyl group, and a thioether linkage to an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step may involve the sulfonylation of the pyrimidine ring using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine.
Thioether formation: The thioether linkage can be formed by reacting the sulfonylated pyrimidine with a thiol compound under suitable conditions.
Acetamide formation: Finally, the acetamide moiety can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its structural features.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where sulfonyl and pyrimidine derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-((4-amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-methylpropyl)acetamide: Similar structure but with a different alkyl group on the acetamide moiety.
Uniqueness
The presence of the phenylsulfonyl group in 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide may confer unique properties such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-14(15-8-4-2-5-9-15)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,23,25)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMHJSUQUOXYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2573198.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)




![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

